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The NVIDIA H100 Tensor Core GPU, built on the Hopper architecture, represents a significant
leap forward in computational power, offering unprecedented performance for molecular
dynamics (MD) simulations. This document provides detailed application notes and protocols
for harnessing the capabilities of the H100 to accelerate research in drug discovery, materials
science, and structural biology. By leveraging the architectural advancements of the H100,
researchers can tackle larger, more complex biological systems over longer timescales, leading
to deeper insights into molecular mechanisms.

Introduction to H100 for Molecular Dynamics

The NVIDIA H100 GPU introduces several key features that are highly beneficial for MD
simulations, including fourth-generation Tensor Cores, a significant increase in FP64 and FP32
performance, and HBM3 memory with higher bandwidth compared to its predecessor, the
A100.[1][2][3][4] These improvements translate to substantial performance gains in widely-used
MD software packages such as GROMACS, AMBER, NAMD, and OpenMM.

The H100's enhanced memory capacity and bandwidth allow for the simulation of larger
molecular systems, while its superior computational throughput accelerates the time-to-solution
for complex calculations like non-bonded interactions and long-range electrostatics.[1][2]
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Performance Benchmarks

The following tables summarize the performance of the NVIDIA H100 GPU in various MD
simulation benchmarks, compared to other relevant GPUs. The performance metric is typically
measured in nanoseconds of simulation per day (ns/day), where a higher value indicates better
performance.

Table 1: GROMACS Performance Benchmarks

. Performance
System Description Number of Atoms GPU
(nsi/day)
Data not available in
R-143a in hexane 20,248 H100
search results
Short RNA piece in Data not available in
o 31,889 H100
explicit water search results
Protein in membrane Data not available in
- 80,289 H100
(explicit water) search results
Protein in explicit Data not available in
170,320 H100
water search results
Protein membrane ) )
o Data not available in
channel (explicit 615,924 H100
search results
water)
Huge virus protein Data not available in
1,066,628 H100
(STMV) search results

Note: While specific ns/day values for H100 with GROMACS were not found in the provided
search results, the general consensus is that the H100 significantly outperforms previous
generations. One source indicated that for large models, consumer GPUs like the RTX 4090
can sometimes match or exceed the performance of datacenter GPUs like the H100 when
using a limited number of OpenMP threads.[5]

Table 2: AMBER Performance Benchmarks
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. Performance
System Description Number of Atoms GPU
(nsiday)

DHFR (JAC Prod.)

23,558 H100 (PCle) ~1400
NVE 2fs
FactorIX NVE 2fs 90,906 H100 (PCle) ~400
Cellulose NVE 2fs 408,609 H100 (PCle) ~150
STMV Production

1,067,095 H100 (PCle) ~50

NPT 4fs

Data is estimated from benchmarks presented by Exxact Corp.[6] It's important to note that
some benchmarks show high-end consumer cards like the RTX 4090 outperforming the H100
for certain AMBER simulations, suggesting that the H100's strengths are more pronounced in
Al and mixed-precision workloads.[7][8]

Table 3: NAMD Performance Benchmarks

.. Performance
System Description Number of Atoms GPU
(nsi/day)
Data not available in
ApoA1l 92,224 H100 (PCle)
search results
STMV 1,066,628 H100 (PCle) 17.06

The NAMD benchmark for the H100 PCle on the STMV system showed a performance of
17.06 ns/day.[9] It was noted that for this specific workload, the cost-performance of the H100
might not be optimal compared to other GPUs.[9]

Table 4: OpenMM Performance Benchmarks
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L. Throughput
System Description Number of Atoms GPU
(usiday)

DHFR (8 simulations

] 23,558 H100 Approaches 5
with MPS)

_ ~20% increase over

Cellulose (with MPS) 409,000 H100

single simulation

With OpenMM, using NVIDIA's Multi-Process Service (MPS) can significantly improve
throughput by allowing multiple simulations to run concurrently on the same GPU, which is
particularly effective for smaller systems that do not fully saturate the GPU's resources.[10] For
some systems, this can more than double the total throughput.[10]

Experimental Protocols

This section provides detailed methodologies for setting up and running MD simulations on
systems equipped with NVIDIA H100 GPUs.

System Preparation and Software Installation

e Hardware and Drivers:
o Ensure the system has one or more NVIDIA H100 GPUs installed.

o Install the latest NVIDIA drivers for the H100 GPU to ensure optimal performance and
compatibility.

o A sufficient amount of system RAM (at least 256GB is recommended for complex
simulations) should be available.[11]

o CUDA Toolkit:

o Download and install the latest version of the NVIDIA CUDA Toolkit (version 12.x or later is
recommended).[11][12] The CUDA Toolkit is essential for the GPU to be utilized by the MD
software.[12]

o MD Software Installation:
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o GROMACS: Download the latest version of GROMACS and compile it with CUDA support.
Ensure that the GROMACS build is optimized for the Hopper architecture.

o AMBER: Install the latest version of Amber and AmberTools. The configuration script
should automatically detect the H100 and compile the necessary CUDA code.

o NAMD: Use a version of NAMD that is compiled with CUDA support.[12]

o OpenMM: Install OpenMM, which is designed for high performance on GPUs.

General Molecular Dynamics Simulation Protocol

The following protocol outlines the general steps for running a biomolecular simulation.
e System Setup:

o Obtain Initial Structure: Start with a high-resolution crystal structure from the Protein Data
Bank (PDB) or a model generated by homology modeling.

o Prepare the Protein: Clean the PDB file by removing any unwanted molecules (e.g.,
crystal waters, ligands not under study). Add missing hydrogen atoms.

o Choose a Force Field: Select an appropriate force field (e.g., AMBER, CHARMM, OPLS)
based on the nature of the biomolecule.

o Solvation: Place the biomolecule in a periodic box of a chosen shape (e.g., cubic,
dodecahedron) and solvate it with an explicit water model (e.g., TIP3P, SPC/E).

o Add lons: Add ions to neutralize the system and to mimic physiological salt concentration.
e Energy Minimization:

o Perform energy minimization to relax the system and remove any steric clashes or
unfavorable geometries introduced during the setup. This is typically done in two stages:
first minimizing the positions of water and ions with the protein heavy atoms restrained,
and then minimizing the entire system without restraints.

e Equilibration:
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o Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT
(canonical) ensemble, with position restraints on the protein heavy atoms. This allows the
solvent to equilibrate around the protein.

o Switch to the NPT (isothermal-isobaric) ensemble to equilibrate the pressure and density
of the system, while gradually reducing the position restraints on the protein.

e Production Run:

o Run the production MD simulation for the desired length of time (nanoseconds to
microseconds) under the NPT ensemble without any restraints. This is the main data-
gathering phase of the simulation.

e Analysis:

o Analyze the trajectory to study the dynamics, structure, and interactions of the
biomolecular system. This can include calculating root-mean-square deviation (RMSD),
root-mean-square fluctuation (RMSF), radius of gyration, hydrogen bonds, and performing
principal component analysis (PCA).

Optimizing Performance on H100

To maximize the performance of MD simulations on the H100, consider the following settings:

» Precision: Utilize mixed-precision (FP32/FP64) modes where supported by the simulation
software to balance accuracy and speed.[11] The H100's Tensor Cores can accelerate FP64
calculations.[11]

o Parallelization: For large-scale simulations, leverage multi-GPU support. The H100's NVLink
technology provides high-speed communication between GPUs.[1][11]

 Memory Management: Efficiently allocate GPU memory by adjusting buffer sizes in the MD
software to minimize data transfers.[11]

» NVIDIA Multi-Process Service (MPS): For running multiple smaller simulations, especially
with OpenMM, using MPS can significantly increase overall throughput by allowing
concurrent execution on a single GPU.[10] This is achieved by eliminating context-switching
overhead.[10]
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Visualizations

The following diagrams illustrate key workflows and relationships in utilizing the H100 for
molecular dynamics simulations.
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Caption: General workflow for a molecular dynamics simulation.
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Caption: Hardware and software stack for MD simulations on H100.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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